molecular formula C9H10F3N B13900275 (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine

Cat. No.: B13900275
M. Wt: 189.18 g/mol
InChI Key: ZNBISFMWGMZMEE-MRVPVSSYSA-N
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Description

Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- is an organic compound characterized by the presence of a benzenemethanamine structure with a methyl and a trifluoromethyl group attached to the alpha carbon. This compound is notable for its unique stereochemistry, as indicated by the (aR)- configuration, which refers to the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine and appropriate reagents to introduce the methyl and trifluoromethyl groups.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction could produce benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)-: The (aS)- enantiomer of the compound, which has a different spatial arrangement of atoms.

    Benzenemethanamine, a-methyl-a-(difluoromethyl)-: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.

    Benzenemethanamine, a-methyl-a-(fluoromethyl)-: A related compound with a fluoromethyl group.

Uniqueness

Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from its similar counterparts.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine

InChI

InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3/t8-/m1/s1

InChI Key

ZNBISFMWGMZMEE-MRVPVSSYSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

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